BenchChemオンラインストアへようこそ!

7-Chlorothieno[2,3-c]pyridine-4-carbonitrile

Chk1 kinase inhibition Medicinal chemistry Thienopyridinone synthesis

7-Chlorothieno[2,3-c]pyridine-4-carbonitrile (CAS 1360959-30-3) is a heterobicyclic building block of molecular formula C₈H₃ClN₂S and molecular weight 194.64, comprising a thiophene ring fused to a pyridine ring with a chlorine substituent at the 7-position and a nitrile group at the 4-position. It belongs to the thieno[2,3-c]pyridine class, a scaffold recognized in medicinal chemistry for its capacity to serve as an ATP-mimetic kinase hinge binder, although historically less exploited than other thienopyridine regioisomers due to limited synthetic building block availability.

Molecular Formula C8H3ClN2S
Molecular Weight 194.64
CAS No. 1360959-30-3
Cat. No. B2388003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chlorothieno[2,3-c]pyridine-4-carbonitrile
CAS1360959-30-3
Molecular FormulaC8H3ClN2S
Molecular Weight194.64
Structural Identifiers
SMILESC1=CSC2=C1C(=CN=C2Cl)C#N
InChIInChI=1S/C8H3ClN2S/c9-8-7-6(1-2-12-7)5(3-10)4-11-8/h1-2,4H
InChIKeyZTVKHPONGLHUJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Chlorothieno[2,3-c]pyridine-4-carbonitrile (CAS 1360959-30-3): Structural Identity and Scaffold Context


7-Chlorothieno[2,3-c]pyridine-4-carbonitrile (CAS 1360959-30-3) is a heterobicyclic building block of molecular formula C₈H₃ClN₂S and molecular weight 194.64, comprising a thiophene ring fused to a pyridine ring with a chlorine substituent at the 7-position and a nitrile group at the 4-position . It belongs to the thieno[2,3-c]pyridine class, a scaffold recognized in medicinal chemistry for its capacity to serve as an ATP-mimetic kinase hinge binder, although historically less exploited than other thienopyridine regioisomers due to limited synthetic building block availability [1]. The compound is commercially supplied as a research intermediate with purity specifications typically ranging from ≥95% to 98% .

Why Regioisomeric or Functional-Group Analogs Cannot Substitute 7-Chlorothieno[2,3-c]pyridine-4-carbonitrile


The value of this compound for scientific procurement resides in the precise spatial and electronic arrangement of its two functional handles: the 7-chloro leaving group and the 4-carbonitrile moiety on the [2,3-c] fusion scaffold. Swapping to the [3,2-c] regioisomer (e.g., 4-Chlorothieno[3,2-c]pyridine-7-carbonitrile) relocates both the chlorine and the nitrile, fundamentally altering the vector of derivatization and the heteroatom positioning critical for kinase hinge binding . Similarly, replacing the chlorine with a different halogen changes the reactivity profile for cross-coupling reactions, and using the non-nitrilated analog (7-Chlorothieno[2,3-c]pyridine, CAS 28948-58-5) forfeits the versatile nitrile handle needed for tetrazole or amide formation. Generic substitution therefore risks incompatibility with established synthetic routes, as demonstrated by the specific use of the 2-bromo-7-chloro-4-carbonitrile thieno[2,3-c]pyridine scaffold in a published Chk1 inhibitor program where both halogen and nitrile positions proved essential [1].

Quantitative Differentiation Evidence for 7-Chlorothieno[2,3-c]pyridine-4-carbonitrile Against Closest Analogs


Chk1 Inhibitor-Derived Scaffold Validation: The 2-Bromo-7-Chloro-4-Carbonitrile Core Yields Single-Digit Nanomolar Inhibitors

The 7-chloro-4-carbonitrile thieno[2,3-c]pyridine core serves as the direct precursor to a series of Chk1 inhibitors. The intermediate 2-bromo-7-chlorothieno[2,3-c]pyridine-4-carbonitrile was converted to thienopyridinone derivatives that achieved IC₅₀ values of 2.33 nM (compound 8w), 4.05 nM (8q), and 6.23 nM (8t) against Chk1 kinase [1]. This establishes that the 7-Cl, 4-CN substitution pattern on the [2,3-c] scaffold provides a validated entry point for generating highly potent kinase inhibitors. In contrast, the unsubstituted parent scaffold Thieno[2,3-c]pyridine-4-carbonitrile (CAS 1823897-64-8, MW 160.2) lacks the halogen handle required for the same derivatization sequence, and no equivalent nanomolar Chk1 data are reported for the [3,2-c] or [3,2-b] regioisomers with comparable substitution.

Chk1 kinase inhibition Medicinal chemistry Thienopyridinone synthesis

Regioisomeric Scaffold Differentiation: [2,3-c] vs. [3,2-c] vs. [3,2-b] Fusion Patterns Yield Distinct Molecular Recognition Profiles

Thieno[2,3-c]pyridine presents the pyridine nitrogen at a position analogous to the 6-position of the bicyclic system, whereas thieno[3,2-c]pyridine places it at the 4-position and thieno[3,2-b]pyridine at the 7-position . This difference directly affects the hydrogen bond donor-acceptor geometry when the scaffold engages the kinase hinge region. The GRK2 inhibitor program explicitly noted that the thieno[2,3-c]pyridine scaffold meets ATP-mimetic hinge-binder criteria, but its use has been limited by building block availability [1]. 7-Chlorothieno[2,3-c]pyridine-4-carbonitrile provides this specific [2,3-c] geometry with the chlorine at position 7, a combination not available from the regioisomeric scaffolds 4-Chlorothieno[3,2-c]pyridine-7-carbonitrile (CAS 1261302-02-6) or 7-Chlorothieno[3,2-b]pyridine-6-carbonitrile (CAS 700844-09-3), each of which displays a different relative orientation of the halogen and nitrile groups.

Scaffold hopping Kinase hinge binding Regioisomeric selectivity

Dual Synthetic Handle Advantage: Simultaneous Chlorine and Nitrile Functionality Enables Divergent Derivatization

7-Chlorothieno[2,3-c]pyridine-4-carbonitrile carries two orthogonally reactive functional groups: the 7-chlorine (suitable for nucleophilic aromatic substitution, Suzuki, Stille, and Buchwald couplings) and the 4-nitrile (convertible to tetrazole via [3+2] cycloaddition with azide, to amide via hydrolysis, or to aminomethyl via reduction). The unsubstituted Thieno[2,3-c]pyridine-4-carbonitrile (CAS 1823897-64-8, MW 160.2) provides the nitrile but no halogen handle, limiting its use to single-vector derivatization . 7-Chlorothieno[2,3-c]pyridine (CAS 28948-58-5, MW 169.63) provides the chlorine but no nitrile, similarly restricting synthetic utility . Only the target compound delivers both handles simultaneously, enabling two-directional library synthesis from a single intermediate.

Parallel synthesis Cross-coupling Tetrazole formation

Commercial Purity Tier Differentiation: 98% Purity Option Enables Stringent Synthetic Protocols

Commercially available purity specifications for 7-Chlorothieno[2,3-c]pyridine-4-carbonitrile range from 95% (AKSci, CheMenu) to 98% (Leyan) . The 98% purity tier represents a meaningful quality differentiation for synthetic applications sensitive to byproduct interference, such as sequential multi-step syntheses where impurity accumulation degrades final yield. For the structurally related comparator 4-Chlorothieno[3,2-c]pyridine-7-carbonitrile (CAS 1261302-02-6), the highest catalogued purity is 97% (Matrix Scientific) . For 7-Chlorothieno[3,2-b]pyridine-6-carbonitrile (CAS 700844-09-3), multiple suppliers offer ≥95% or 97% grades but no 98% option was identified .

Quality control Synthetic reliability Procurement specification

Scaffold Novelty Advantage: Thieno[2,3-c]pyridine Remains Underexplored Relative to [3,2-b] and [2,3-b] Congeners

The thieno[2,3-c]pyridine scaffold has been explicitly noted as meeting all criteria for an ATP-mimetic kinase hinge binder, yet its exploration has been constrained by limited synthetic building block availability [1]. A 2025 publication on thieno[2,3-c]pyridines as Hsp90 inhibitors further noted that 'Thieno[2,3-c]pyridines and their analogs are not well explored for their anticancer properties' [2]. In contrast, the thieno[3,2-b]pyridine scaffold is far more heavily represented in the kinase inhibitor patent literature, with numerous examples targeting VEGFR2, c-Met, and Src kinases [3]. This disparity in exploration density translates to a higher probability of discovering novel IP for programs that start from the [2,3-c] scaffold rather than the crowded [3,2-b] chemical space.

Chemical space novelty IP position Kinase inhibitor discovery

Procurement-Relevant Application Scenarios for 7-Chlorothieno[2,3-c]pyridine-4-carbonitrile


Kinase Inhibitor Lead Generation Requiring a Novel Hinge-Binder Chemotype

In drug discovery programs targeting kinases with highly conserved ATP-binding sites (e.g., Chk1, GRK2, Hsp90), the underexplored thieno[2,3-c]pyridine scaffold provides a differentiated starting point for hit identification. The target compound delivers the complete [2,3-c] geometry with two orthogonal derivatization handles (7-Cl and 4-CN), enabling rapid synthesis of focused libraries [1]. This is particularly relevant when competitor IP space is crowded around thieno[3,2-b]pyridines, as has been documented for VEGFR2, c-Met, and Src kinase programs [2].

Parallel Library Synthesis via Divergent Functionalization

The simultaneous presence of a chlorine leaving group and a nitrile on the target compound enables two-directional library expansion from a single intermediate. The 7-chlorine can be diversified via Suzuki, Stille, or Buchwald coupling, while the 4-nitrile can independently undergo conversion to tetrazole, amide, or aminomethyl moieties. This dual-handle advantage reduces the number of distinct intermediates that must be procured, lowering both purchasing complexity and inventory carrying costs [1].

Multi-Step Synthesis of Clinical Candidate Precursors Requiring High Purity Input Material

For multi-step synthetic sequences—such as those used to prepare thienopyridinone Chk1 inhibitors from the 2-bromo-7-chlorothieno[2,3-c]pyridine-4-carbonitrile intermediate—the availability of 98% purity material directly reduces byproduct formation and improves overall yield [1]. This purity advantage is especially meaningful in late-stage medicinal chemistry where impurity profiles must be stringently controlled prior to in vivo studies [2].

Structure–Activity Relationship (SAR) Studies on Thienopyridine Regioisomers

When a research program needs to systematically compare the [2,3-c], [3,2-c], and [3,2-b] thienopyridine regioisomers to determine the optimal hinge-binding geometry, 7-Chlorothieno[2,3-c]pyridine-4-carbonitrile is the only commercially available building block that delivers the [2,3-c] scaffold with both chlorine and nitrile functionalities. The [3,2-c] and [3,2-b] analogs lack either the matching substitution pattern or the identical functional group placement, making the target compound indispensable for controlled regioisomeric SAR comparisons [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Chlorothieno[2,3-c]pyridine-4-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.